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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyquinoline

Cat. No.: B15070951

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis, characterization, and
potential biological significance of fluoro-methoxyquinoline derivatives. Given the specificity of
isomeric forms in chemical synthesis and biological applications, this document compiles data
on several isomers to offer a comparative perspective for researchers in drug discovery and
materials science.

Physicochemical Data of Fluoro-Methoxyquinoline
Isomers

The precise substitution pattern on the quinoline ring system significantly influences the
compound's chemical and physical properties. Below is a summary of the molecular weight and
CAS Registry Number for various fluoro-methoxyquinoline isomers and related structures.
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Molecular Weight (

Compound Name Molecular Formula CAS Number
g/mol )
6-Methoxyquinoline C10H9NO 159.18 5263-87-6[1][2]
6-Fluoro-2-
o C10HsFNO 177.18 1226808-76-9[3][4]
methoxyquinoline
7-Fluoro-6-
o C10HsFNO 177.178 887769-91-7[5]
methoxyquinoline
Not explicitly found,
2-Fluoroquinoline CoHeFN 147.15 but related data
exists[6]
Not explicitly found,
3-Fluoro-6- o
C10HsFNO 177.18 but synthesis is

methoxyquinoline

described[3][5][7]

Synthesis of Fluoro-Methoxyquinoline Derivatives

The introduction of fluorine and methoxy groups onto the quinoline scaffold can be achieved

through various synthetic strategies. A representative two-step synthesis for 3-Fluoro-6-

methoxyquinoline is detailed below, adapted from established methodologies.[3][5][7]

Experimental Protocol: Synthesis of 3-Fluoro-6-
methoxyquinoline

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

e Reaction Setup: To phosphorus oxychloride (210 mL), add fluoromalonic acid (35 g, 0.287

mol) portionwise.

» Dissolution: Heat the mixture at reflux for 30 minutes to ensure complete dissolution of the

fluoromalonic acid.

e Reactant Addition: Cool the mixture to 60 °C and slowly add p-anisidine (35.3 g, 0.287 mol).

» Cyclization: Heat the resulting mixture at reflux for 2 hours.
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o Work-up:

o Remove approximately 100 mL of phosphorus oxychloride via distillation.

[¢]

Cool the reaction mixture to room temperature and pour it onto ice (350 Q).

Stir the mixture for 30 minutes.

[¢]

[e]

Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).

o

Stir the resulting suspension for 2 hours.

« |solation: Filter the slurry and dry the collected solid under vacuum to yield 2,4-dichloro-3-
fluoro-6-methoxyquinoline.[5]

Step 2: Hydrogenolysis to 3-Fluoro-6-methoxyquinoline

Catalyst Preparation: To a suspension of 10% Palladium on carbon (Pd/C, 1 g) in methanol
(300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).

o Pre-treatment: Stir the mixture for 30 minutes, then filter through Celite to remove potential
catalyst poisons.[5]

o Hydrogenolysis Reaction: To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate
(10 g).

o Reaction Progression: Stir the reaction at room temperature for 16 hours.
« Isolation and Purification:

o Filter the reaction mixture to remove the catalyst.

o Evaporate the filtrate to dryness.

o Purify the resulting residue by passing it through a silica gel plug using a mobile phase of
5% ethyl acetate in hexanes to obtain 3-fluoro-6-methoxyquinoline.[5]

Synthesis Workflow Diagram
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Step 1: Dichloro-fluoro-methoxyquinoline Synthesis

Aqueous Work-up & Filtration

2,4-dichloro-3-fluoro-6-methoxyquinoline

Step 2: Hydrogenolysis

3-Fluoro-6-methoxyquinoline

Filtration & Silica Gel Chromatography

Stirring at RT

10% PdIC

Click to download full resolution via product page

Synthesis workflow for 3-Fluoro-6-methoxyquinoline.

Biological and Pharmacological Context

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum
of biological activities, including antimalarial, antibacterial, antifungal, and anticancer
properties.[2][8] The incorporation of fluorine atoms into organic molecules can significantly
alter their physicochemical properties such as lipophilicity, metabolic stability, and binding

affinity to biological targets.[2]
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Derivatives of 3-fluoro-6-methoxyquinoline have been investigated as novel inhibitors of
bacterial DNA gyrase and topoisomerase 1V, suggesting their potential as antibacterial agents.
[1] The broader class of fluoroquinolones are well-established antibacterial drugs that target
these enzymes.[9] Research into novel fluoroquinoline structures is driven by the need to
overcome growing antibiotic resistance.[9]

While specific signaling pathways for 2-Fluoro-6-methoxyquinoline are not documented, the
general mechanism of action for antibacterial fluoroquinolones provides a logical starting point

for investigation.

General Fluoroquinolone Mechanism of Action

Fluoroquinolone Derivative

terial Cell D

Click to download full resolution via product page

Inhibitory action of fluoroquinolones on bacterial enzymes.

Analytical Characterization

The structural elucidation of synthesized fluoro-methoxyquinoline derivatives relies on standard
analytical techniques.
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
confirming the core structure and substitution patterns.[8] 1°F NMR is particularly important
for fluorinated compounds, providing distinct signals that confirm the presence and electronic
environment of the fluorine atom.[6]

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition and molecular weight of the synthesized compounds.[2]

e Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups
present in the molecule.[8][10]

This guide provides a foundational understanding of fluoro-methoxyquinoline derivatives for
researchers. The provided synthetic protocol and general biological context serve as a starting
point for the exploration of novel compounds in this chemical class for various scientific
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of
Fluoro-Methoxyquinoline Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15070951#2-fluoro-6-methoxyquinoline-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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